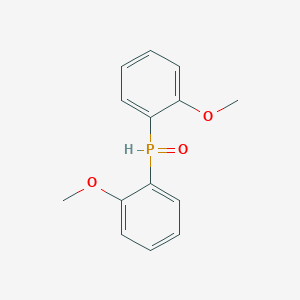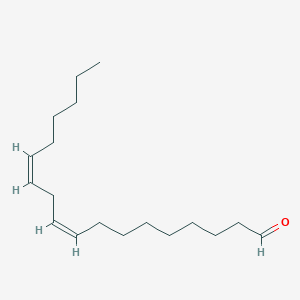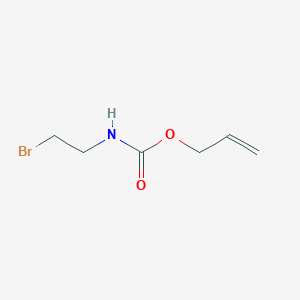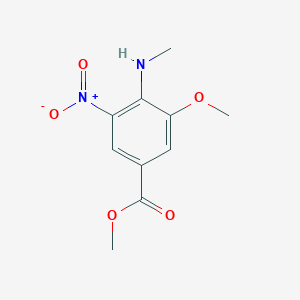
Methyl 3-methoxy-4-(methylamino)-5-nitrobenzoate
Descripción general
Descripción
Methyl 3-methoxy-4-(methylamino)-5-nitrobenzoate is a useful research compound. Its molecular formula is C10H12N2O5 and its molecular weight is 240.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-methoxy-4-(methylamino)-5-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-methoxy-4-(methylamino)-5-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neuroleptics and Treatment of Neurodegenerative Diseases : A study by Valenta et al. (1990) highlights the potential of 5-amino-2-methoxybenzamides, chemically related to Methyl 3-methoxy-4-(methylamino)-5-nitrobenzoate, as neuroleptics in the orthopramide series. These compounds have potential applications in treating Parkinson's disease and Alzheimer's disease (Valenta et al., 1990).
Synthetic Methods and Production Efficiency : Cai Chun (2004) improved the synthesis of a related compound, methyl 4-butyrylamino-3-methyl-5-nitrobenzoate, using a mixture of nitric acid and sulfuric acid. This method offers benefits such as low production cost, high quality, and yield advantages (Cai Chun, 2004).
Cardiotonic Drug Synthesis : The study by Lomov (2019) developed methods for synthesizing 2-methoxy-4-(methylsulfanyl)benzoic acid, an intermediate in producing cardiotonic drugs Sulmazole and Isomazole (Lomov, 2019).
Antibacterial Applications : Havaldar et al. (2004) synthesized 10-methoxy-4,8-dinitro-6H-benzothieno2,3-cchromen-6-one with significant antibacterial activity against various bacteria, demonstrating the potential of such compounds in medical applications (Havaldar et al., 2004).
Dye Synthesis : Kitajima et al. (1970) used N-(4-methoxy-3-nitrobenzoyl) melamines, related to Methyl 3-methoxy-4-(methylamino)-5-nitrobenzoate, for synthesizing acid dyes and tested their dyeing abilities on cotton and rayon (Kitajima et al., 1970).
Novel Synthesis Methods for "Push-Pull" Naphthalenes : Wong et al. (2002) presented a novel synthesis method using nitro-2-methylbenzoate esters and dimethylacetamide dimethyl acetal, yielding products like 1-methoxy-3-dimethylamino-5-nitronaphthalene (Wong et al., 2002).
Identification of Metabolites in Legal Highs : Power et al. (2014) synthesized and characterized substances, including those structurally similar to Methyl 3-methoxy-4-(methylamino)-5-nitrobenzoate, aiding in the identification of potential metabolites in biological samples (Power et al., 2014).
Chemical Stability and Solvolysis : Jursic et al. (1986) examined the solvolysis of compounds similar to Methyl 3-methoxy-4-(methylamino)-5-nitrobenzoate, focusing on the non-participation of the methoxy group (Jursic et al., 1986).
Imaging Agents in Parkinson's Disease : Wang et al. (2017) synthesized [11C]HG-10-102-01, a potential PET agent for imaging the LRRK2 enzyme in Parkinson's disease, demonstrating the applicability of such compounds in medical imaging (Wang et al., 2017).
Antimicrobial Activity of Schiff Bases : Vinusha et al. (2015) synthesized Schiff bases derived from imino-4-methoxyphenol thiazole, exhibiting moderate antibacterial and antifungal activity (Vinusha et al., 2015).
Propiedades
IUPAC Name |
methyl 3-methoxy-4-(methylamino)-5-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5/c1-11-9-7(12(14)15)4-6(10(13)17-3)5-8(9)16-2/h4-5,11H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRXEGUDDPQTBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1OC)C(=O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methoxy-4-(methylamino)-5-nitrobenzoate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

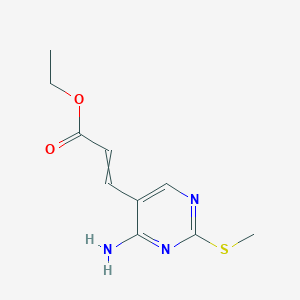

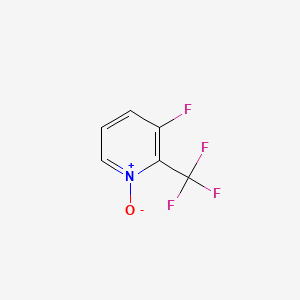

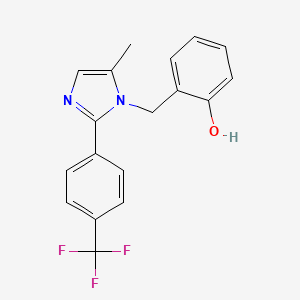
![Dimethyl 2-([1,1'-biphenyl]-4-yl)malonate](/img/structure/B8136922.png)
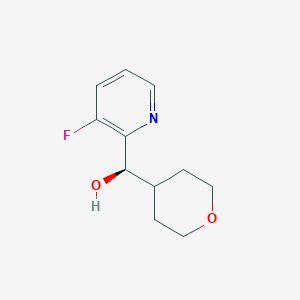
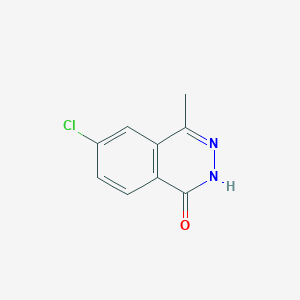
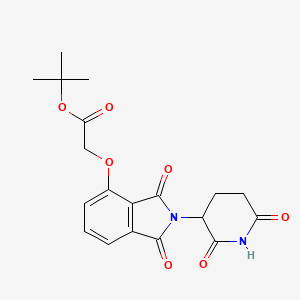

![(R,R,R)-1-(3,5-Dioxa-4-phosphacyclohepta[2,1-A:3,4-A']dinaphthalen-4-YL)-2,5-diphenylpyrrolidine](/img/structure/B8136950.png)
